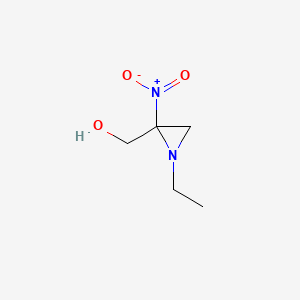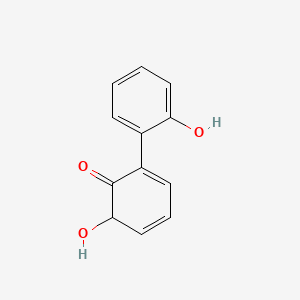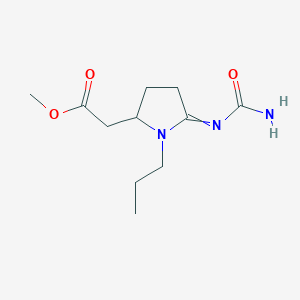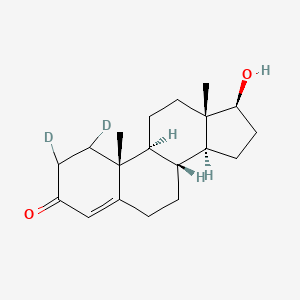
Testosterone-1,2-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Testosterone-1,2-D2 is a deuterated form of testosterone, where two hydrogen atoms at positions 1 and 2 are replaced with deuterium. This modification is often used in scientific research to study the metabolism and pharmacokinetics of testosterone, as the presence of deuterium can help trace the compound more effectively in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-1,2-D2 typically involves the deuteration of testosterone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Testosterone-1,2-D2 undergoes various chemical reactions similar to non-deuterated testosterone. These include:
Oxidation: Conversion to androstenedione using oxidizing agents like chromium trioxide.
Reduction: Reduction to dihydrotestosterone using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced with halogens using reagents like bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Androstenedione.
Reduction: Dihydrotestosterone.
Substitution: Halogenated testosterone derivatives.
科学的研究の応用
Testosterone-1,2-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolism of testosterone in the body.
Environmental Studies: Employed to study the degradation of testosterone in natural waters.
Medical Research: Investigated for its role in hormone replacement therapy and its effects on muscle growth and development
作用機序
Testosterone-1,2-D2 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The presence of deuterium does not significantly alter the mechanism of action compared to non-deuterated testosterone .
類似化合物との比較
Similar Compounds
Testosterone: The non-deuterated form.
Dihydrotestosterone: A more potent androgen.
Androstenedione: A precursor to testosterone
Uniqueness
The primary uniqueness of Testosterone-1,2-D2 lies in its deuterium atoms, which make it a valuable tool for tracing and studying the metabolism of testosterone. This property is particularly useful in pharmacokinetic studies and environmental research, where precise tracking of the compound is essential .
特性
分子式 |
C19H28O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17S)-1,2-dideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i7D,9D/t7?,9?,14-,15-,16-,17-,18-,19- |
InChIキー |
MUMGGOZAMZWBJJ-STRNNTJCSA-N |
異性体SMILES |
[2H]C1C([C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C)C)[2H] |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


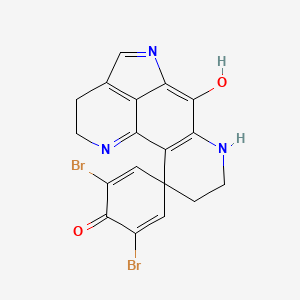
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
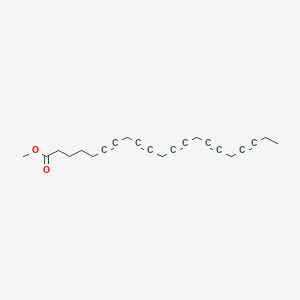

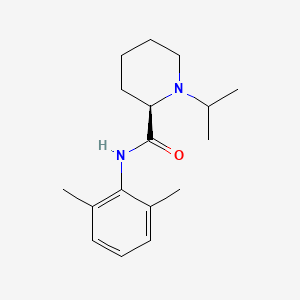
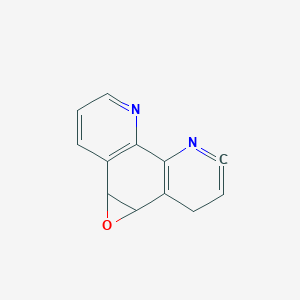
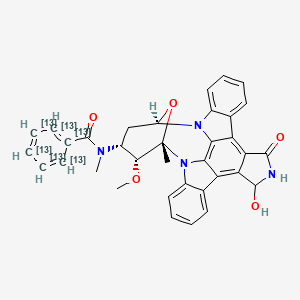


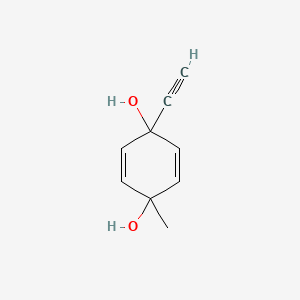
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
